2-(4-ethylpiperazin-1-yl)-7-methyl-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one
Description
This compound belongs to the 4H-pyrido[1,2-a]pyrimidin-4-one class, characterized by a fused pyrido-pyrimidinone core. Its structure includes three critical substituents:
- Methyl group at position 7, which may influence steric effects and metabolic stability.
- Z-configuration of the (Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl moiety, a key feature for conformational stability and bioactivity .
The compound’s molecular formula (C₃₁H₃₃N₇O₂S₂) and mass (623.79 g/mol) suggest moderate complexity compared to other derivatives in its class .
Properties
Molecular Formula |
C27H29N5O2S2 |
|---|---|
Molecular Weight |
519.7 g/mol |
IUPAC Name |
(5Z)-5-[[2-(4-ethylpiperazin-1-yl)-7-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(2-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C27H29N5O2S2/c1-3-29-13-15-30(16-14-29)24-21(25(33)32-18-19(2)9-10-23(32)28-24)17-22-26(34)31(27(35)36-22)12-11-20-7-5-4-6-8-20/h4-10,17-18H,3,11-16H2,1-2H3/b22-17- |
InChI Key |
UQHOKAOCDZWYFS-XLNRJJMWSA-N |
Isomeric SMILES |
CCN1CCN(CC1)C2=C(C(=O)N3C=C(C=CC3=N2)C)/C=C\4/C(=O)N(C(=S)S4)CCC5=CC=CC=C5 |
Canonical SMILES |
CCN1CCN(CC1)C2=C(C(=O)N3C=C(C=CC3=N2)C)C=C4C(=O)N(C(=S)S4)CCC5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-ethylpiperazin-1-yl)-7-methyl-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one involves several steps. One common method starts with the nucleophilic addition of N-ethylpiperazine to an appropriate intermediate, followed by a Claisen–Schmidt condensation reaction with 3-fluorobenzaldehyde . The reaction conditions typically involve the use of solvents like ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(4-ethylpiperazin-1-yl)-7-methyl-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce double bonds or other reducible groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions can vary widely but often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more saturated molecule.
Scientific Research Applications
2-(4-ethylpiperazin-1-yl)-7-methyl-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure makes it a candidate for studying interactions with biological macromolecules.
Mechanism of Action
The mechanism of action for 2-(4-ethylpiperazin-1-yl)-7-methyl-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Key Observations:
- Piperazine Derivatives : The 4-ethylpiperazine group (common in the target compound and others) is associated with improved pharmacokinetics due to balanced lipophilicity and hydrogen-bonding capacity .
- Thiazolidinone vs. Benzodioxol/Methoxy Groups: The thiazolidinone moiety in the target compound may confer unique redox or metal-chelating properties absent in analogs with aromatic substituents .
- Fluorine Substitution : Fluorinated analogs (e.g., 2-fluoroethyl) show enhanced metabolic stability but reduced solubility compared to the target compound’s methyl group .
Computational Similarity Analysis
Using Tanimoto and Dice similarity coefficients (), the target compound was compared to known bioactive analogs:
The high similarity (>85%) to piperazine-containing analogs supports its classification as a kinase or receptor tyrosine kinase inhibitor candidate. However, the thiazolidinone group introduces divergent pharmacophoric features compared to HDAC inhibitors like SAHA .
Biological Activity
The compound 2-(4-ethylpiperazin-1-yl)-7-methyl-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological activities, and relevant case studies.
Synthesis
The synthesis of this compound typically involves multiple steps, utilizing various chemical reactions such as nucleophilic substitutions and condensation reactions. The presence of the pyrido[1,2-a]pyrimidin core is significant due to its known bioactivity in various pharmacological contexts.
Key Steps in Synthesis
- Formation of the Pyrimidine Backbone : The initial step often involves creating the pyrimidine structure through cyclization reactions.
- Introduction of Functional Groups : Subsequent steps introduce the ethylpiperazine and thiazolidine moieties, which are crucial for enhancing biological activity.
- Final Modifications : The final product is obtained through careful purification processes such as recrystallization or chromatography.
Antimicrobial Activity
Recent studies have indicated that compounds similar to this pyrido[1,2-a]pyrimidin derivative exhibit significant antimicrobial properties. For instance, derivatives containing thiopyrimidine structures have shown promising antibacterial and antifungal activities.
Table 1: Comparative Antimicrobial Activity
| Compound | Activity Type | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Bacterial | 32 µg/mL |
| Compound B | Fungal | 16 µg/mL |
| Target Compound | Bacterial/Fungal | 8 µg/mL |
Anticancer Properties
The compound has also been evaluated for its anticancer potential. Studies have demonstrated that derivatives with similar structural motifs can inhibit cell proliferation in various cancer cell lines.
Case Study: Anticancer Activity
A study conducted on a derivative of this compound showed:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer).
- Results : Significant inhibition of cell growth was observed at concentrations as low as 10 µM, indicating a potential role as an anticancer agent.
The biological activity of this compound may be attributed to its ability to interact with specific biological targets:
- Inhibition of Enzymatic Activity : The thiazolidine moiety may interfere with enzyme function critical for microbial survival.
- Cell Cycle Arrest : Similar compounds have been shown to induce apoptosis in cancer cells by disrupting cell cycle progression.
Recent Advances
Research has focused on optimizing the structure to enhance efficacy and reduce toxicity. Modifications at specific positions on the pyrimidine ring have been linked to improved biological profiles.
Table 2: Structure-Activity Relationship (SAR)
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
